Lipophilicity Boost Versus Non‑Fluorinated Phenoxy Analog
The target compound exhibits an XLogP3-AA of 2.7 [1], whereas the non‑fluorinated analog 5-phenoxypyrazine-2-carboxylic acid displays a measured logP of 2.198 . The trifluoromethoxy substituent thus raises computed logP by approximately 0.5 units, a shift that can markedly influence passive membrane permeability and non‑specific protein binding in cellular assays.
| Evidence Dimension | Computational/experimental logP |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 5-Phenoxypyrazine-2-carboxylic acid, logP = 2.198 |
| Quantified Difference | ΔlogP ≈ +0.5 |
| Conditions | XLogP3-AA (PubChem) vs. experimentally determined logP (ChemBase) |
Why This Matters
Higher lipophilicity alters tissue distribution and free drug concentration, making the target compound more suitable for programs requiring enhanced membrane penetration or blood‑brain barrier access.
- [1] PubChem. Compound Summary for CID 46318254: 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46318254 (accessed 2026-05-07). View Source
